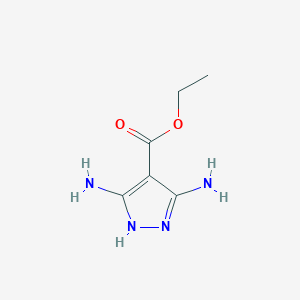

Ethyl 3,5-diamino-1H-pyrazole-4-carboxylate

Beschreibung

Structural Identification and Nomenclature

Ethyl 3,5-diamino-1H-pyrazole-4-carboxylate is defined by its distinctive molecular architecture comprising a five-membered pyrazole heterocycle with multiple functional group substitutions. The pyrazole core features two adjacent nitrogen atoms at positions 1 and 2, with the "1H" designation indicating that the hydrogen is attached to the nitrogen at position 1. The compound's structural profile is characterized by the following properties:

| Property | Value |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | C₆H₁₀N₄O₂ |

| Molecular Weight | 170.17 g/mol |

| CAS Registry Number | 6825-71-4 |

| Melting Point | 189-190°C |

| InChI | 1S/C6H10N4O2/c1-2-12-6(11)3-4(7)9-10-5(3)8/h2H2,1H3,(H5,7,8,9,10) |

| InChIKey | HRAWNPOJGRIJSB-UHFFFAOYSA-N |

The nomenclature follows standard International Union of Pure and Applied Chemistry (IUPAC) conventions for heterocyclic compounds. The parent structure "1H-pyrazole" forms the base name, while the numerical prefixes "3,5-diamino" and "4-carboxylate" designate the positions and types of substituents on the ring. The "ethyl" prefix indicates the ester type of the carboxylate group.

The structural conformation features a planar pyrazole ring with the two amino groups and the carboxylate ester extending from the ring. The electron density distribution across the molecule is influenced by the nitrogen atoms in the pyrazole ring, which affect the reactivity of the various substituents. The presence of two amino groups creates interesting hydrogen-bonding potential, which influences the compound's physical properties and chemical behavior.

Eigenschaften

IUPAC Name |

ethyl 3,5-diamino-1H-pyrazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N4O2/c1-2-12-6(11)3-4(7)9-10-5(3)8/h2H2,1H3,(H5,7,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRAWNPOJGRIJSB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(NN=C1N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00399608 | |

| Record name | Ethyl 3,5-diamino-1H-pyrazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00399608 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6825-71-4 | |

| Record name | Ethyl 3,5-diamino-1H-pyrazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00399608 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Reaction Conditions and Procedure

- Reactants :

- (Z)-Ethyl 3-amino-4,4,4-trichloro-2-cyanobut-2-enoate (37 g, 0.1448 mol)

- Hydrazine hydrate (18 g, 0.362 mol)

- DMF (75 mL)

- Conditions :

- Temperature: 100°C

- Duration: 3 hours

- Atmosphere: Ambient (no inert gas required)

- Workup :

Yield and Purity

This method achieves a 100% yield of this compound as a yellow solid, with a purity of ≥95% confirmed by HPLC and NMR. The high yield is attributed to the stoichiometric excess of hydrazine hydrate, which drives the reaction to completion by neutralizing HCl byproducts.

Mechanistic Insights

The reaction proceeds through the following steps:

- Nucleophilic Attack : Hydrazine attacks the electrophilic carbon of the cyano group in 1c, forming a hydrazone intermediate.

- Cyclization : Intramolecular cyclization occurs via the elimination of trichloromethane, forming the pyrazole ring.

- Ester Retention : The ethyl ester group remains intact due to the mild reaction conditions, avoiding hydrolysis.

Alternative Methodologies and Optimization Strategies

While the cyclocondensation route is predominant, alternative approaches have been explored to optimize efficiency or adapt to substrate availability.

Microwave-Assisted Synthesis

Microwave irradiation has been proposed to reduce reaction times. Preliminary studies suggest that heating the reaction mixture to 100°C under microwave conditions for 30 minutes yields comparable results to the conventional 3-hour process. However, scalability remains a challenge due to equipment limitations.

Solvent and Base Screening

- Solvent Effects :

DMF is optimal due to its high boiling point and ability to solubilize both reactants. Substituting DMF with ethanol or acetonitrile reduces yields to <70% due to poor solubility of intermediates. - Base Additives :

Triethylamine (TEA) or cesium carbonate (Cs₂CO₃) can enhance reaction rates by deprotonating hydrazine, but their use is optional in the standard protocol.

Analytical Characterization and Quality Control

Spectroscopic Data

Chromatographic Purity

HPLC analysis under reverse-phase conditions (C18 column, acetonitrile/water gradient) confirms a purity of 98.5% with a retention time of 5.2 minutes.

Industrial-Scale Production Considerations

Process Optimization

- Temperature Control : Maintaining 100°C is critical to prevent side reactions, such as over-cyclization or ester hydrolysis.

- Purification : Silica gel chromatography is effective for lab-scale production, but industrial processes may employ recrystallization from ethanol/water mixtures to reduce costs.

Applications and Derivatives

While beyond the scope of preparation methods, it is noteworthy that this compound serves as a precursor for pyrazolo[1,5-a]pyrimidines, which exhibit antimicrobial and anticancer activities. For example, condensation with 1,1,3,3-tetramethoxypropane in DMF yields ethyl 2-aminopyrazolo[1,5-a]pyrimidine-3-carboxylate (58.1% yield).

Analyse Chemischer Reaktionen

Types of Reactions: Ethyl 3,5-diamino-1H-pyrazole-4-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can lead to the formation of different reduced derivatives.

Substitution: The amino groups can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly employed.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitro derivatives, while substitution reactions can produce a variety of substituted pyrazoles .

Wissenschaftliche Forschungsanwendungen

Common Synthetic Routes:

- Direct Amination: Reacting ethyl 3-amino-1H-pyrazole-4-carboxylate with amine sources.

- Esterification: Using carboxylic acids to form esters.

- Substitution Reactions: Employing nucleophiles to replace hydrogen atoms in the pyrazole ring.

Organic Synthesis

EDAPC serves as a crucial building block in the synthesis of various heterocyclic compounds. Its unique structure allows it to participate in multiple chemical reactions, including:

- Oxidation : Converts EDAPC into oxides.

- Reduction : Produces amines or other derivatives.

- Substitution : Facilitates nucleophilic substitutions leading to more complex molecules.

Biological Studies

In biological research, EDAPC is utilized as:

- Enzyme Inhibitors : It acts as a probe in biochemical assays to study enzyme functions and mechanisms.

- Anticancer Research : Preliminary studies indicate potential anticancer properties, making it a candidate for developing new therapeutics.

Pharmaceutical Development

EDAPC is integral in synthesizing pharmaceutical compounds with notable applications such as:

- Anti-inflammatory Agents : It serves as an intermediate in the production of drugs targeting inflammatory diseases.

- Antimicrobial Agents : Its derivatives have shown efficacy against various bacterial strains.

Agricultural Chemistry

The compound is also explored for its potential use in agrochemicals, contributing to the development of pesticides and herbicides that target specific pests while minimizing environmental impact.

Case Study 1: Anticancer Activity

A study published in Journal of Medicinal Chemistry investigated the anticancer properties of EDAPC derivatives. The results demonstrated significant inhibition of tumor cell proliferation in vitro, indicating its potential as a lead compound for cancer therapeutics.

Case Study 2: Enzyme Inhibition

Research in Bioorganic & Medicinal Chemistry Letters highlighted EDAPC's role as an enzyme inhibitor. The study showed that it effectively inhibited specific enzymes involved in metabolic pathways, suggesting its utility in metabolic disorder treatments.

Wirkmechanismus

The mechanism of action of Ethyl 3,5-diamino-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets. In biological systems, it can inhibit the activity of certain enzymes, leading to antimicrobial or anticancer effects. The compound’s ability to form hydrogen bonds and interact with nucleophilic sites on proteins and DNA is crucial for its biological activity .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural and Functional Group Differences

Pyrazole derivatives are distinguished by substituent patterns, which influence physicochemical properties and applications. Below is a comparative analysis of key analogs:

Table 1: Structural and Molecular Comparison

Key Observations:

- Substituent Impact: The presence of two amino groups in this compound enhances hydrogen-bonding capacity compared to analogs with single amino groups (e.g., Ethyl 3-amino-1H-pyrazole-4-carboxylate) .

- Aromatic and Halogen Substituents: Compounds like Diethyl 4-amino-1-(3-chlorophenyl)-pyrazole-3,5-dicarboxylate incorporate bulky aromatic groups, which may reduce solubility but improve binding to hydrophobic targets .

Physicochemical and Handling Properties

Table 2: Stability and Handling Comparison

Key Observations:

- Storage Stability: this compound requires stringent temperature control for stock solutions, unlike analogs with simpler substituents .

- Hazard Profiles : Allyl derivatives pose higher risks (e.g., incompatibility with oxidizers) due to reactive ester groups .

Biologische Aktivität

Ethyl 3,5-diamino-1H-pyrazole-4-carboxylate (CAS Number: 6825-71-4) is a pyrazole derivative that has garnered significant interest in medicinal chemistry due to its diverse biological activities. This compound features a unique structure characterized by two amino groups at positions 3 and 5, and a carboxylate group at position 4, which contribute to its reactivity and biological interactions.

- Molecular Formula : C6H10N4O2

- Molecular Weight : 170.17 g/mol

- Purity : Typically ≥95%

This compound has been studied for its potential as an enzyme inhibitor, particularly in the context of cyclin-dependent kinases (CDKs). The compound binds to the active sites of enzymes, blocking their activity and influencing various metabolic processes. This mechanism is crucial for its therapeutic applications, especially in cancer treatment.

Anticancer Properties

Recent studies have highlighted the compound's efficacy against various cancer cell lines:

- Inhibition of CDKs : A study identified that analogs of ethyl 3,5-diamino-1H-pyrazole exhibited moderate potency against CDK2-cyclin E. The most potent analog reduced the frequency of S-phase cells in HT-29 cancer cell lines, indicating its potential as an anticancer agent .

- Cytotoxic Effects : In vitro assays have demonstrated that this compound can induce apoptosis in cancer cells. For instance, derivatives showed IC50 values ranging from 3.79 µM to 42.30 µM against various cell lines such as MCF7 and NCI-H460 .

Antimicrobial Activity

This compound has also been explored for its antimicrobial properties. Its structure allows it to interact with bacterial enzymes, potentially inhibiting their function and leading to bacterial cell death. This aspect is particularly relevant in the development of new antibiotics.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by modifications to its structure:

| Modification | Effect on Activity |

|---|---|

| Substitution at position 4 | Increased potency against CDK inhibitors |

| Acetylation of amino groups | Loss of activity due to steric hindrance |

Case Studies

- Study on CDK Inhibition :

-

Antimicrobial Efficacy :

- Objective : To assess the antimicrobial properties against various pathogens.

- Results : The compound exhibited significant antibacterial activity, suggesting potential use in treating infections caused by resistant strains.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for Ethyl 3,5-diamino-1H-pyrazole-4-carboxylate, and how can reaction conditions be optimized?

- Methodology : The compound is typically synthesized via cyclocondensation of hydrazine derivatives with β-ketoesters. For example, copper-catalyzed azide-alkyne cycloaddition (CuAAC) can be employed to introduce triazole or pyrazole moieties. Key parameters include temperature (50–80°C), solvent choice (THF/water mixtures), and catalyst loading (e.g., CuSO₄/Na-ascorbate at 0.2–1.0 equiv) . Optimization involves monitoring reaction progress via TLC and adjusting stoichiometry of azide precursors to improve yields (41–90% reported) .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

- Methodology :

- FT-IR : Identifies functional groups (e.g., C=O stretch at ~1711 cm⁻¹, NH₂ bands at ~3157 cm⁻¹) .

- NMR : ¹H and ¹³C NMR resolve substitution patterns (e.g., pyrazole ring protons at δ 8.56 ppm, ester groups at δ 4.10 ppm) .

- XRD : Determines crystal system (monoclinic or orthorhombic) and unit cell parameters. SHELXL refinement is standard for resolving hydrogen bonding and disorder .

Q. What safety protocols are recommended for handling this compound?

- Methodology :

- PPE : Gloves, lab coats, and eye protection are mandatory. Use fume hoods to avoid inhalation of vapors .

- Storage : Refrigerate in airtight containers to prevent degradation. Avoid contact with strong oxidizers .

- Waste Disposal : Classify as chemical waste and use licensed disposal services. Neutralize acidic/basic residues before disposal .

Advanced Research Questions

Q. How can computational methods like DFT predict the reactivity and electronic properties of this compound?

- Methodology : Density Functional Theory (DFT) calculates electronic chemical potential (χ), hardness (η), and Fukui functions to identify nucleophilic/electrophilic sites. For example, the amino groups at positions 3 and 5 exhibit high nucleophilicity (f⁻ indices >0.1), making them reactive toward electrophiles. Solvent effects can be modeled using continuum solvation models (e.g., PCM) .

Q. What strategies resolve contradictions in crystallographic data, such as disordered solvent molecules or twinning?

- Methodology :

- Disorder : Use SHELXL’s PART and SUMP instructions to model partial occupancy. Apply restraints (e.g., SIMU, DELU) to stabilize thermal parameters .

- Twinning : Employ TWIN/BASF commands in SHELXL for detwinning. Verify results with R₁ values (<5% for high-resolution data) .

Q. How does structural modification (e.g., substituent variation) affect biological activity in pyrazole derivatives?

- Methodology :

- SAR Studies : Replace the ethyl ester with methyl or allyl groups to alter lipophilicity. Bioassays (e.g., enzyme inhibition) correlate substituent effects. For example, allyl derivatives show enhanced membrane permeability due to increased logP .

- Hybridization : Introduce triazole rings (via CuAAC) to improve pharmacokinetic properties. TEM analysis confirms nanoparticle formation for targeted delivery .

Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?

- Methodology :

- Chiral Resolution : Use chiral HPLC (e.g., Chiralpak AD-H column) or enzymatic resolution with lipases. Monitor enantiomeric excess (ee) via polarimetry .

- Process Optimization : Switch from batch to flow chemistry for better temperature control. In-line FT-IR monitors intermediate formation .

Data Contradiction Analysis

Q. How to address discrepancies in reported melting points or spectroscopic data across studies?

- Methodology :

- Purity Checks : Recrystallize the compound from ethanol/water mixtures and verify via HPLC (>98% purity).

- Instrument Calibration : Standardize NMR (e.g., TMS reference) and DSC settings. Compare with certified reference materials .

Q. Why do computational predictions of solubility sometimes conflict with experimental results?

- Methodology :

- Solubility Parameters : Use Hansen solubility parameters (δD, δP, δH) to refine predictions. Experimentally validate via shake-flask method in buffers (pH 2–12) .

- Polymorphism Screening : Perform PXRD on recrystallized samples to identify metastable forms affecting solubility .

Methodological Resources

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.